N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide
Overview
Description
“N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” is a chemical compound with the empirical formula C13H19N3O2 . It has been the subject of quantum mechanical calculations of ground state energy, vibration wavenumbers, and electronic absorption wavelengths .
Molecular Structure Analysis
The molecular structure of “N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” has been analyzed using Gaussian 09 program . The highest occupied and lowest unoccupied molecular orbital (HOMO and LUMO) energies have been calculated .Physical And Chemical Properties Analysis
The physical and chemical properties of “N’-(1Z)-amino(4-methylphenyl)methylidenecarbohydrazide” include its molecular weight of 249.31 . It is soluble in DMSO .Scientific Research Applications
Continuous Synthesis of N-(3-Amino-4-methylphenyl)benzamide
- Application Summary : N-(3-Amino-4-methylphenyl)benzamide is a crucial building block of many drug candidates . It has a wide range of applications in medicinal chemistry .
- Methods of Application : A continuous flow microreactor system was developed to synthesize this compound and determine intrinsic reaction kinetics parameters . The compound was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .
- Results or Outcomes : The established kinetic model can calculate the selectivity and conversion of the acylation reaction, which are in good agreement with the experimental results . The compound was synthesized in the microreactor with a yield of 85.7% within 10 minutes .
Monoselective N-Methylation of Amides
- Application Summary : Phenyl trimethylammonium iodide (PhMe3NI) is used as a safe, nontoxic, and easy-to-handle reagent for an absolutely monoselective N-methylation of amides and related compounds .
- Methods of Application : The method involves the use of phenyl trimethylammonium iodide (PhMe3NI) as a reagent for monoselective N-methylation of amides and related compounds .
- Results or Outcomes : The method is characterized by a relatively broad substrate scope, including amides, N-heterocycles, and alcohols . It offers high yields of up to 99%, high functional group tolerance, and excellent monoselectivity for amides .
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Bromination of Alkylbenzenes and Alkoxybenzenes
- Application Summary : The bromination of alkylbenzenes and alkoxybenzenes in aqueous solution has industrial applications, environmental consequences, and potentially adverse biological effects .
- Methods of Application : The bromination rate and selectivity of these compounds are influenced by structural effects. Kinetic experiments conducted in batch reactors were employed to evaluate these effects .
- Results or Outcomes : The study found that the structure of the substituent has a significant effect on bromination rates .
Synthesis of Schiff Base Hydrazones
- Application Summary : Schiff base hydrazones play an important role in inorganic chemistry, as they easily form stable complexes with most transition metal ions . They have been recognized as models for biologically important species .
- Methods of Application : These compounds are synthesized by heating the appropriate substituted hydrazines/hydrazides with aldehydes and ketones in solvents like ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, ethanol–glacial acetic acid .
- Results or Outcomes : Coordination compounds derived from aroylhydrazones have been reported to act as enzyme inhibitors and are useful due to their pharmacological applications .
properties
IUPAC Name |
tert-butyl N-[(Z)-[amino-(4-methylphenyl)methylidene]amino]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-9-5-7-10(8-6-9)11(14)15-16-12(17)18-13(2,3)4/h5-8H,1-4H3,(H2,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMAMVLFOMHSDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)OC(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)OC(C)(C)C)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(1Z)-amino(4-methylphenyl)methylidene](tert-butoxy)carbohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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